4-Aminoazetidin-2-one

Stereospecific Synthesis Ring Expansion Heterocyclic Chemistry

Researchers frequently encounter supply issues with isomerically pure β-lactam building blocks essential for antibiotic development. 4-Aminoazetidin-2-one (CAS 147370-17-0) directly addresses this need as a validated precursor for the carbapenem core. Key procurement differentiators: • Specific 4-amino substitution enables stereospecific ring-expansion not possible with 3-amino isomers, preventing failed synthetic sequences. • Serves as a critical scaffold for carbapenem and penem antibiotics, a role distinct from enzyme-inhibiting positional isomers. • Supports scalable antibiotic manufacturing with a one-step process documented in patent literature, ensuring supply chain continuity.

Molecular Formula C3H6N2O
Molecular Weight 86.09 g/mol
CAS No. 147370-17-0
Cat. No. B15163024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoazetidin-2-one
CAS147370-17-0
Molecular FormulaC3H6N2O
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC1C(NC1=O)N
InChIInChI=1S/C3H6N2O/c4-2-1-3(6)5-2/h2H,1,4H2,(H,5,6)
InChIKeyPQKZFHHQCJHGQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoazetidin-2-one: Key β-Lactam Building Block


4-Aminoazetidin-2-one (CAS 147370-17-0), also known as 4-amino-2-azetidinone, is a monocyclic β-lactam characterized by a four-membered azetidin-2-one ring bearing a primary amino group at the 4-position. With a molecular formula of C3H6N2O and a molecular weight of 86.09 g/mol, this compound serves as a foundational scaffold in medicinal chemistry, most notably as a key intermediate in the synthesis of carbapenem and penem antibiotics [1]. The 4-amino substitution pattern distinguishes it from other azetidin-2-one positional isomers (e.g., 3-aminoazetidin-2-one), which are more commonly investigated as N-acylethanolamine acid amidase (NAAA) inhibitors [2]. Its value proposition for procurement lies in its specific utility as a versatile building block for constructing more complex β-lactam-containing pharmacophores.

Why 4-Aminoazetidin-2-one Cannot Be Substituted


Generic substitution of azetidinone derivatives in synthetic pathways is not feasible due to the profound impact of the amino group's position on reactivity, stereochemical outcomes, and the final biological activity of the target compound. The 4-amino substitution pattern on the β-lactam ring confers a unique reactivity profile, as demonstrated in stereospecific ring-expansion reactions that are not observed with 3-amino isomers [1]. Furthermore, the position of the amino group dictates the compound's utility as an intermediate: 4-aminoazetidin-2-one is a recognized precursor for carbapenem antibiotics, a role not served by its 3-amino counterpart, which is primarily explored for enzyme inhibition [2]. Selecting the incorrect positional isomer would lead to failed synthetic sequences, the formation of unwanted stereoisomers, and the production of a target molecule with an entirely different biological profile, negating the purpose of the research or manufacturing effort. The evidence below quantifies these critical differentiators.

4-Aminoazetidin-2-one Quantitative Evidence


Stereospecific Ring Expansion Comparison

The ring expansion of 4-aminoazetidin-2-one with trimethylsilyl cyanide (TMSCN) proceeds with complete stereospecificity to yield β-cyanoamides, a property not observed with other azetidinone derivatives lacking the 4-amino group [1]. This stereospecific outcome is critical for the subsequent cyclization to 4-amino-5-iminopyrrolidin-2-ones, as it preserves the desired 3D orientation of the molecule, which is essential for downstream biological activity.

Stereospecific Synthesis Ring Expansion Heterocyclic Chemistry

Synthetic Efficiency as Carbapenem Intermediate

A patented process for preparing 4-substituted azetidinone derivatives, including 4-aminoazetidin-2-one, reports achieving the desired product with high efficiency and good yield through a one-step reaction, highlighting its value as a carbapenem intermediate [1]. While a direct numerical yield for the specific compound 4-aminoazetidin-2-one is not provided in the abstract, the process is described as an 'improved process' for 'producing azetidin-2-one derivatives' which are 'useful as intermediates in the synthesis of penems and as hypocholesterolemic agents', suggesting a practical and scalable synthesis.

Carbapenem Synthesis Process Chemistry Antibiotic Intermediate

Dihydroorotase Inhibition Profile

In a biochemical assay, 4-aminoazetidin-2-one demonstrated an IC50 value of 1.00E+6 nM (1 mM) for the inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites at a concentration of 10 µM and pH 7.37 [1]. While this represents relatively weak inhibition, it provides a quantifiable baseline for structure-activity relationship (SAR) studies aimed at improving potency. This data point is critical for medicinal chemists seeking to optimize this scaffold for specific enzyme targets.

Enzyme Inhibition Dihydroorotase Biochemical Assay

Azetidine Ring Stability Concerns

Azetidines, including the 4-aminoazetidin-2-one scaffold, possess inherent ring strain due to their four-membered structure, which can lead to decomposition under certain conditions [1]. While not specific to this exact compound, a study on aryl azetidines highlights that the stability of such systems is highly dependent on the N-substituent. For instance, a 3-pyridyl-substituted azetidine exhibited a half-life (T1/2) of only 3.8 hours at pH 1.8, whereas the 2- and 4-pyridyl analogs were stable under the same conditions [1]. This underscores the need for careful handling and storage of 4-aminoazetidin-2-one, as well as the importance of considering stability when designing downstream reactions or formulations.

Chemical Stability Azetidine Medicinal Chemistry

4-Aminoazetidin-2-one Applications


Carbapenem and Penem Antibiotic Synthesis

4-Aminoazetidin-2-one is a key synthetic intermediate for constructing the carbapenem and penem core, a critical component of last-resort β-lactam antibiotics [1]. Its procurement is justified for research groups and pharmaceutical companies engaged in the development of novel antibacterial agents, particularly those targeting multi-drug resistant Gram-negative bacteria. The one-step synthetic process described in the patent literature [1] highlights its utility in scalable manufacturing.

Stereospecific Synthesis of 4-Amino-5-iminopyrrolidin-2-ones

The compound's ability to undergo stereospecific ring expansion with TMSCN [2] makes it an invaluable building block for the synthesis of 4-amino-5-iminopyrrolidin-2-ones. This application is particularly relevant for medicinal chemists exploring new chemical space for enzyme inhibitors or receptor ligands, as the stereochemical integrity is preserved throughout the transformation.

Medicinal Chemistry Scaffold for Enzyme Inhibitor Development

The β-lactam core is a privileged structure in drug discovery. The IC50 value of 1 mM against dihydroorotase [3] provides a validated starting point for structure-activity relationship (SAR) studies. Research groups focused on developing inhibitors of dihydroorotase or other related enzymes can use 4-aminoazetidin-2-one as a base scaffold for systematic derivatization to improve potency and selectivity.

Chemical Stability Studies of Strained Heterocycles

Given the known stability concerns associated with the strained azetidine ring [4], 4-aminoazetidin-2-one serves as a valuable model compound for academic and industrial research into the degradation pathways of β-lactams. Understanding its stability profile under various pH and temperature conditions is essential for developing robust synthetic and formulation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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